Dihydrokadsurenone

Description

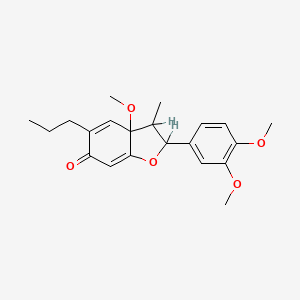

Dihydrokadsurenone is a bioactive benzofuranone derivative originally identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in inflammatory and thrombotic processes . Structurally, it is characterized by a 2-(3,4-dimethoxyphenyl) group, a 3a-methoxy-3-methyl-dihydrobenzofuran-6-one core, and a saturated C-5 propyl side chain (in contrast to the allyl group in its parent compound, kadsurenone) . This hydrogenation of the allyl group distinguishes this compound from kadsurenone and influences its metabolic stability and receptor-binding properties .

This compound exhibits high affinity for PAF receptors, as demonstrated by its specific binding to rabbit platelet membranes in competitive inhibition assays . Its metabolism involves hydroxylation at the C-5, C-9, and C-10 positions, forming glucuronide conjugates in rhesus monkeys and rat liver microsomes .

Propriétés

Numéro CAS |

57625-35-1 |

|---|---|

Formule moléculaire |

C21H26O5 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3 |

Clé InChI |

SLMFJWTXIZCNBN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

SMILES canonique |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

Synonymes |

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran dihydrokadsurenone |

Origine du produit |

United States |

Méthodes De Préparation

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

Analyse Des Réactions Chimiques

Dihydrokadsurenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

Applications De Recherche Scientifique

Dihydrokadsurenone has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving benzofuran derivatives.

Industry: It is used in the synthesis of other bioactive compounds and as a standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Dihydrokadsurenone is part of a broader class of PAF antagonists, including kadsurenone and synthetic derivatives like trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Below, we compare their structural features, receptor-binding activities, and metabolic pathways.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

This compound vs. Kadsurenone: The saturation of the C-5 allyl group in this compound reduces metabolic oxidation compared to kadsurenone, which undergoes rapid allylic hydroxylation . this compound exhibits stronger PAF receptor binding, likely due to enhanced conformational stability from the saturated side chain .

This compound vs. Synthetic PAF Antagonists: The trans-2,5-bis compound lacks the benzofuranone core but shares PAF antagonism via competitive inhibition. However, its lack of a polar side chain may reduce target specificity relative to this compound .

Metabolic Stability

- This compound: Primary metabolites (e.g., 10-hydroxy-9,10-dihydrokadsurenone) are excreted as glucuronides, suggesting Phase II conjugation enhances elimination .

Research Implications and Limitations

While this compound demonstrates superior receptor affinity and metabolic stability compared to kadsurenone, further studies are needed to:

Quantify exact binding constants (e.g., IC₅₀ values) for direct efficacy comparisons.

Evaluate in vivo therapeutic profiles, including toxicity and half-life.

Explore synergies with other anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.